molecular formula C10H12N6O2 B14450446 6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide CAS No. 76196-07-1

6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide

Cat. No.: B14450446
CAS No.: 76196-07-1
M. Wt: 248.24 g/mol
InChI Key: XEUHXBLGNPVZFB-UHFFFAOYSA-N
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Description

6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chlorophthalazine with morpholine, followed by cyclization with triazole derivatives. The reaction is usually carried out in an organic solvent such as n-butyl alcohol at elevated temperatures (around 100°C) under microwave irradiation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide can be compared with other triazolopyridazine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for further research and development.

Properties

CAS No.

76196-07-1

Molecular Formula

C10H12N6O2

Molecular Weight

248.24 g/mol

IUPAC Name

6-morpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide

InChI

InChI=1S/C10H12N6O2/c11-9(17)10-13-12-7-1-2-8(14-16(7)10)15-3-5-18-6-4-15/h1-2H,3-6H2,(H2,11,17)

InChI Key

XEUHXBLGNPVZFB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN3C(=NN=C3C(=O)N)C=C2

Origin of Product

United States

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